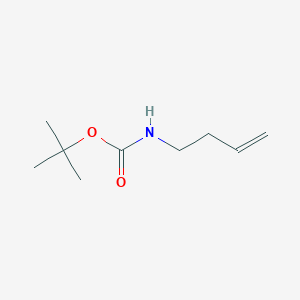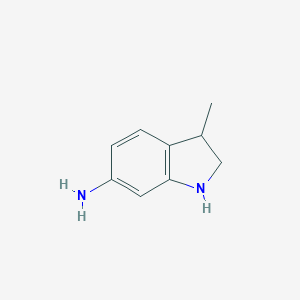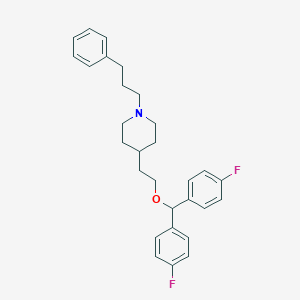
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine, also known as Fentanyl, is a synthetic opioid that is used as a pain medication. It is a powerful analgesic that is approximately 50-100 times more potent than morphine. Fentanyl is commonly used in surgical settings and for the management of chronic pain in cancer patients.
科研应用
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has been extensively studied for its analgesic properties. It is commonly used in clinical settings for the management of pain in cancer patients and for the induction and maintenance of anesthesia during surgery. 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has also been studied for its potential use in the treatment of depression, anxiety, and post-traumatic stress disorder.
作用机制
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine binds to the mu-opioid receptor in the central nervous system, producing analgesia and sedation. It also has an effect on the respiratory system, reducing the sensitivity of the respiratory centers in the brainstem to carbon dioxide levels. This can lead to respiratory depression, which is a potential side effect of fentanyl use.
生化和生理效应
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has a number of biochemical and physiological effects. It produces analgesia, sedation, and respiratory depression, as well as miosis (pupil constriction), nausea, and vomiting. 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine can also cause a decrease in blood pressure and heart rate.
实验室实验的优点和局限性
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine has a number of advantages and limitations for use in lab experiments. Its potency makes it useful for studying the opioid receptor system and for testing the efficacy of new analgesic drugs. However, its potential for respiratory depression and other side effects means that it must be used with caution in animal studies.
未来方向
There are a number of potential future directions for research on fentanyl. One area of interest is the development of new analgesic drugs that are more effective and have fewer side effects than fentanyl. Another area of interest is the use of fentanyl in the treatment of depression, anxiety, and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of fentanyl use, particularly in chronic pain patients.
合成方法
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine is synthesized from N-phenethyl-4-piperidone, which is reacted with aniline and para-fluoro-benzyl chloride in the presence of sodium carbonate to form 4-anilino-N-phenethyl-4-piperidine. This intermediate is then reacted with 4-fluoro-benzyl chloride in the presence of potassium carbonate to form 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine.
性质
CAS 编号 |
152127-26-9 |
|---|---|
产品名称 |
4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine |
分子式 |
C29H33F2NO |
分子量 |
449.6 g/mol |
IUPAC 名称 |
4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine |
InChI |
InChI=1S/C29H33F2NO/c30-27-12-8-25(9-13-27)29(26-10-14-28(31)15-11-26)33-22-18-24-16-20-32(21-17-24)19-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,24,29H,4,7,16-22H2 |
InChI 键 |
QWAAKIRPIKMRGP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCCC4=CC=CC=C4 |
规范 SMILES |
C1CN(CCC1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCCC4=CC=CC=C4 |
其他 CAS 编号 |
152127-26-9 |
同义词 |
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(3-phenylpropyl)piperidine O 526 O-526 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



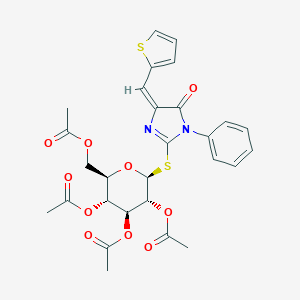
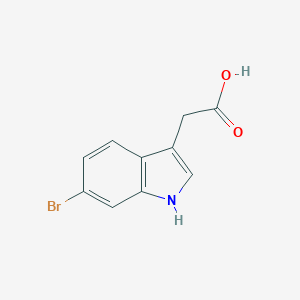
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)
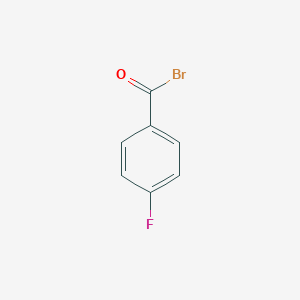
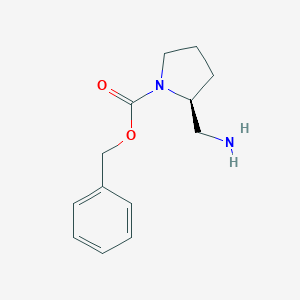
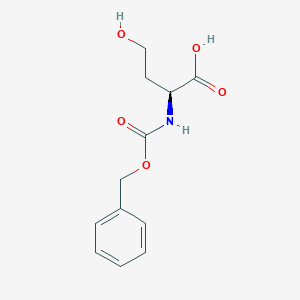
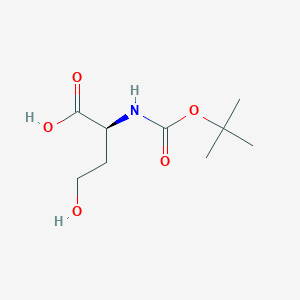
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
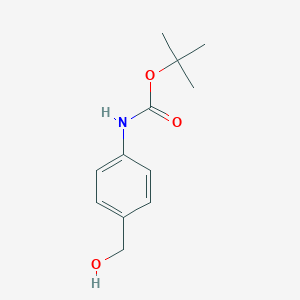
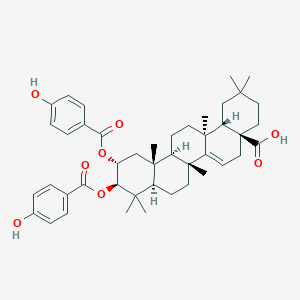
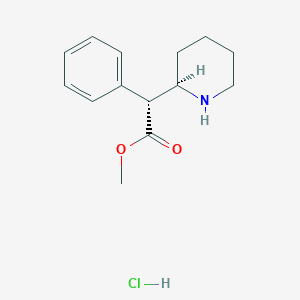
![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)
